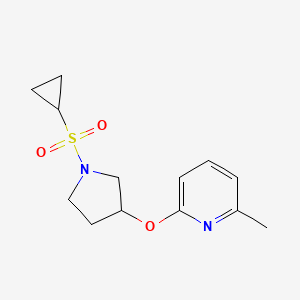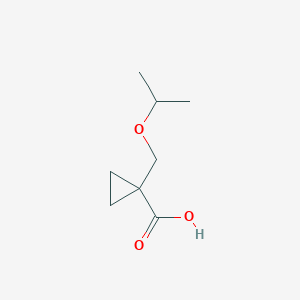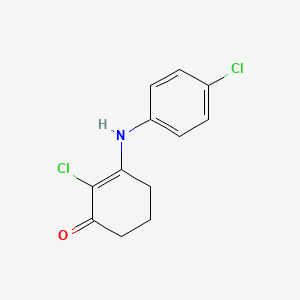
2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclohexenone, a component of the compound, can be achieved through several methods. For instance, it can be produced from resorcinol via 1,3-cyclohexanedione . Another method involves the Birch reduction of anisole followed by acid hydrolysis . It can also be obtained from cyclohexanone by α-bromination followed by treatment with base .Chemical Reactions Analysis
Cyclohexenone, a component of the compound, is known to undergo several common reactions. These include nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations .Aplicaciones Científicas De Investigación
Hydrogen Bonding and Crystal Structures
Research on related anticonvulsant enaminones, including compounds structurally similar to 2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one, focuses on their hydrogen bonding and crystal structures. These studies provide insights into the molecular configurations and interactions that contribute to their pharmacological properties. The crystal structures of such compounds reveal that their cyclohexene rings adopt specific conformations which are crucial for their activity and interactions within biological systems. These findings are important for understanding the molecular basis of their potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Chemical Transformations
Studies on the synthesis and transformation of cyclohexenone derivatives, which are chemically related to the compound , highlight the versatility of these molecules in organic synthesis. These works illustrate methods to generate 3-aminophenols from cyclohexanediols, showcasing the chemical flexibility and reactivity of these compounds under various conditions. Such research underscores the importance of cyclohexenone derivatives in synthetic organic chemistry, contributing to the development of new chemical entities with potential research and therapeutic applications (Szymor-Pietrzak et al., 2020).
Anticonvulsant Activity and Structure-Activity Relationships
The exploration of enaminones, including molecules similar to 2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one, extends to their anticonvulsant activity and the establishment of structure-activity relationships. This research aims to identify the molecular features that contribute to their effectiveness as anticonvulsant agents. By examining different analogs and modifications, scientists seek to optimize these compounds' pharmacological profiles, enhancing their efficacy and safety for potential use in treating seizure disorders (Scott et al., 1993).
Supramolecular Chemistry and Hydrogen Bonding
The investigation into the supramolecular chemistry of enaminones related to 2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one emphasizes the role of hydrogen bonding in the self-assembly of these molecules. This aspect of research highlights the potential of such compounds to form complex molecular structures through non-covalent interactions. Understanding these processes is crucial for the design of novel materials and molecules with specific functions, extending the application of enaminones beyond their pharmacological uses (Bertolasi, Gilli, Ferretti, & Gilli, 1998).
Propiedades
IUPAC Name |
2-chloro-3-(4-chloroanilino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c13-8-4-6-9(7-5-8)15-10-2-1-3-11(16)12(10)14/h4-7,15H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZVSZANPILWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Cl)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

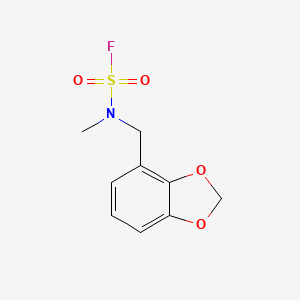
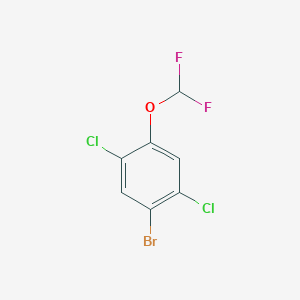
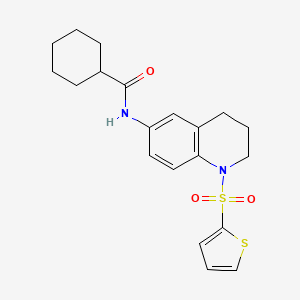
![3,4-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2810723.png)
![2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B2810726.png)
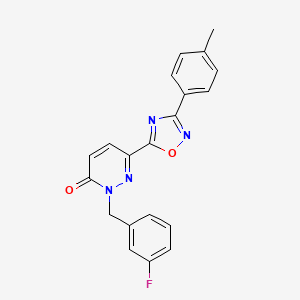
![methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate](/img/structure/B2810729.png)
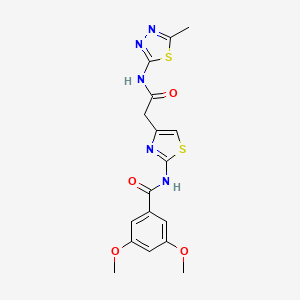
![N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2810731.png)
![N-(4-bromophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2810732.png)
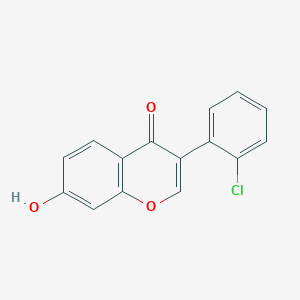
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2810735.png)
